Cas no 455-14-1 (P-trifluoromethylaniline)
P-trifluoromethylaniline Chemical and Physical Properties
Names and Identifiers
-
- 4-(Trifluoromethyl)aniline
- 4-Aminobenzotrifluoride
- p-Trifluoromethylaniline
- trifluoromehylphenylanilide
- 4-trifluoromethyl aniline
- 4-Amino Trifluorotoluene
- 4-(Trifluoromethyl)a
- 4-(Trifluoromethyl)aniline (Leflunomide Related Compound A)
- a.a.a-Trifluoro-p-toluidine
- C7H6F3N
- 4-AMINOBENZOTRIFLOURIDE
- 4-Aminobenzotrifluororide
- 4-trifluoromethylphenylamine
- aminobenzotrifluoride
- P-AMINOBENZOTRIFLUORIDE
- para-trifluoromethylaniline
- p-trifluoromethylphenylamine
- TRIFLUOROMETHYLANILINE
- α,α,α-Trifluoro-p-toluidine
- BDBM626085
- .alpha.,.alpha.-Trifluoro-p-toluidine
- F2190-0436
- BRN 1564853
- p-Amino-.alpha.,.alpha.,.alpha.-trifluorotoluene
- p-Toluidine, .alpha.,.alpha.,.alpha.-trifluoro-
- 455-14-1
- CHEMBL1162294
- RQJ623MB8G
- 4-amino benzotrifluoride
- 4-amino-benzotrifluoride
- 4-trifluoromethyl phenyl amine
- 4-trifluoromethyl phenylamine
- TERIFLUNOMIDE METABOLITE (4-TFMA)
- SCHEMBL10302
- AKOS000119383
- 4-trifluormethylaniline
- LEFLUNOMIDE IMPURITY A [EP IMPURITY]
- 4-trifluoro methyl aniline
- 4-(Trifluoromethyl)aniline, 99%
- Q-200434
- 4-(trifluoromethyl)-aniline
- p-(Trifluoromethyl)aniline
- EN300-20241
- EINECS 207-236-5
- [4-(trifluoromethyl)-phenyl]-amine
- D77859
- UNII-RQJ623MB8G
- GCGAKNYKKHXOJP-UHFFFAOYSA-N
- 1-amino-4-(trifluoromethyl)benzene
- AC-028
- CHEBI:40750
- 4-(trifluoromethyl)phenylamine
- EC 207-236-5
- p-TOLUIDINE, alpha,alpha,alpha-TRIFLUORO-
- LEFLUNOMIDE IMPURITY A
- FT-0619541
- DTXSID5060013
- para-aminobenzotrifluoride
- AM20060250
- Q27120406
- 4-(trifluoro methyl) aniline
- 4-(trifluoromethyl) aniline
- Leflunomide impurity A, European Pharmacopoeia (EP) Reference Standard
- Benzenamine, 4-(trifluoromethyl)-
- p-Amino-alpha,alpha,alpha-trifluorotoluene
- 4-12-00-01982 (Beilstein Handbook Reference)
- a,a,a-trifluoro-p-toluidine
- .alpha.,.alpha.-Trifluoro-p-anisidine
- p-Toluidine,.alpha.,.alpha.-trifluoro-
- 4-TFMA
- CS-W019629
- 4-trifluoromethyl-aniline
- NSC-10337
- 4-Trifluoromethylaniline
- (4-(TRIFLUOROMETHYL)PHENYL)AMINE
- A0662
- Z104477456
- 4-Trifluoromethyl-phenylamine
- NSC10337
- MFCD00064396
- 4-(Trifluoromethyl)benzenamine
- alpha,alpha,alpha-Trifluoro-p-toluidine
- XSALEIBQORDDCL-UHFFFAOYSA-N
- .alpha.,.alpha.,.alpha.-Trifluoro-p-toluidine
- p-Amino-.alpha.,.alpha.-trifluorotoluene
- NSC 10337
- Aniline, p-(trifluoromethyl)-
- InChI=1/C7H6F3N/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H,11H
- NS00007445
- 4-Amino-.alpha.,.alpha.,.alpha.-benzotrifluoride
- 4-Aminobenzotrifluoride hydrochloride (Salt/Mix)
- PS-8765
- [4- (trifluoromethyl)phenyl] amine
- [4-(trifluoromethyl)phenyl]amine
- 4-(trifluoromethyl)benzenaminium
- TIMTEC-BB SBB003956
- 4-AMINO-A,A,A-TRIFLUOROTOLUENE
- aniline, 4-trifluoromethyl-
- STL164343
- LEFLUNOMIDE IMPURITY A (EP IMPURITY)
- FA00019
- DTXCID9040421
- P-trifluoromethylaniline
-
- MDL: MFCD00064396
- Inchi: 1S/C7H6F3N/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H,11H2
- InChI Key: ODGIMMLDVSWADK-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(=CC=1)N)(F)F
- BRN: 1564853
Computed Properties
- Exact Mass: 161.04500
- Monoisotopic Mass: 161.045234
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 26
Experimental Properties
- Color/Form: colorless liquid
- Density: 1.283 g/mL at 25 °C(lit.)
- Melting Point: 3-8 ºC
- Boiling Point: 83 °C/12 mmHg(lit.)
- Flash Point: Fahrenheit: 188.6 ° f < br / > Celsius: 87 ° C < br / >
- Refractive Index: n20/D 1.483(lit.)
- Solubility: Soluble in DMSO (a little) \ methanol (a little)
- Water Partition Coefficient: <0.1 g/100 mL
- PSA: 26.02000
- LogP: 2.86880
- Sensitiveness: Air Sensitive
- pka: 2.45(at 25℃)
- Solubility: Insoluble in water, soluble in organic solvents.
- Vapor Pressure: 0.6±0.4 mmHg at 25°C
P-trifluoromethylaniline Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H301,H319,H410
- Warning Statement: P273,P301+P310,P305+P351+P338,P501
- Hazardous Material transportation number:UN 2810 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 25-36-50/53
- Safety Instruction: S26-S45-S60-S61-S36/37/39
- RTECS:XU9260000
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- TSCA:T
- Storage Condition:0-10°C
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R20/21/22; R33; R36/37/38
- Packing Group:III
- Hazard Level:6.1
P-trifluoromethylaniline Customs Data
- HS CODE:29214300
- Customs Data:
China Customs Code:
2921420090Overview:
2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
P-trifluoromethylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T100951-100g |
P-trifluoromethylaniline |
455-14-1 | 98% | 100g |
¥93.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T100951-10g |
P-trifluoromethylaniline |
455-14-1 | 98% | 10g |
¥30.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T100951-25g |
P-trifluoromethylaniline |
455-14-1 | 98% | 25g |
¥58.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T100951-500g |
P-trifluoromethylaniline |
455-14-1 | 98% | 500g |
¥372.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T100951-5g |
P-trifluoromethylaniline |
455-14-1 | 98% | 5g |
¥29.90 | 2023-09-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002621-100g |
P-trifluoromethylaniline |
455-14-1 | 98% | 100g |
¥75 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002621-25g |
P-trifluoromethylaniline |
455-14-1 | 98% | 25g |
¥33 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002621-5g |
P-trifluoromethylaniline |
455-14-1 | 98% | 5g |
¥25 | 2024-05-23 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T83470-100g |
4-(Trifluoromethyl)aniline |
455-14-1 | 98% | 100g |
¥48.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T83470-500g |
4-(Trifluoromethyl)aniline |
455-14-1 | 500g |
¥326.0 | 2021-09-07 |
P-trifluoromethylaniline Suppliers
P-trifluoromethylaniline Related Literature
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Bin Zhang,Guiting Chen,Jin Xu,Liwen Hu,Wei Yang New J. Chem. 2016 40 402
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Lou Shi,Mingshan Wang,Ling Pan,Yifei Li,Qun Liu Chem. Commun. 2018 54 8721
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Fallia Aribi,Etienne Schmitt,Armen Panossian,Jean-Pierre Vors,Sergiy Pazenok,Frédéric R. Leroux Org. Chem. Front. 2016 3 1392
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Stephany Zárate-Roldán,M. Concepción Gimeno,Raquel P. Herrera Green Chem. 2023 25 5601
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Johannes Kaschel,Tobias F. Schneider,Daniel Kratzert,Dietmar Stalke,Daniel B. Werz Org. Biomol. Chem. 2013 11 3494
Additional information on P-trifluoromethylaniline
Introduction to P-Trifluoromethylaniline (CAS No. 455-14-1)
P-Trifluoromethylaniline, with the chemical formula C₆H₅F₂N and CAS number 455-14-1, is a fluorinated aromatic amine that has garnered significant attention in the field of pharmaceuticals and materials science due to its unique chemical properties and versatile applications. This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and specialty chemicals. The introduction of a trifluoromethyl group into the aniline core enhances the metabolic stability and lipophilicity of the resulting compounds, making them more suitable for biological activity.
The structural motif of P-Trifluoromethylaniline consists of a benzene ring substituted with a trifluoromethyl group at the para position relative to an amino group. This arrangement imparts distinct electronic and steric properties, influencing its reactivity and utility in synthetic chemistry. The trifluoromethyl group is known for its ability to modulate pharmacokinetic profiles, often improving the bioavailability and binding affinity of drug candidates. Consequently, P-Trifluoromethylaniline has become a valuable building block in medicinal chemistry.
In recent years, research has highlighted the importance of fluorinated aromatic amines in the development of novel therapeutic agents. The introduction of fluorine atoms into organic molecules can significantly alter their biological interactions, leading to improved efficacy and reduced toxicity. P-Trifluoromethylaniline exemplifies this trend, with its application in synthesizing small-molecule inhibitors targeting various disease pathways. For instance, studies have demonstrated its role in developing kinase inhibitors, which are critical in treating cancers and inflammatory diseases.
One of the most compelling aspects of P-Trifluoromethylaniline is its versatility in synthetic transformations. The compound can undergo nucleophilic aromatic substitution, cross-coupling reactions, and other functionalization strategies, enabling the construction of complex molecular architectures. These reactions are often catalyzed by transition metals such as palladium and copper, facilitating the introduction of additional functional groups or heterocycles. Such synthetic flexibility makes P-Trifluoromethylaniline indispensable in drug discovery pipelines.
The pharmaceutical industry has leveraged P-Trifluoromethylaniline to develop several promising drug candidates. Its incorporation into molecular frameworks has led to compounds with enhanced binding affinity to biological targets. For example, researchers have utilized this intermediate to synthesize selective serotonin reuptake inhibitors (SSRIs) and nonsteroidal anti-inflammatory drugs (NSAIDs). The trifluoromethyl group's electron-withdrawing nature stabilizes positive charges and improves interactions within enzyme active sites, contributing to higher drug potency.
Advances in computational chemistry have further expanded the utility of P-Trifluoromethylaniline. Molecular modeling techniques allow researchers to predict how modifications to this compound will affect its biological activity. By integrating quantum mechanical calculations with experimental data, scientists can optimize lead structures more efficiently. This approach has accelerated the discovery process for new therapeutic agents, reducing the time and cost associated with traditional trial-and-error methods.
Material science applications of P-Trifluoromethylaniline are also emerging as a promising frontier. The compound's ability to form stable radicals makes it useful in designing advanced materials for organic electronics. For instance, it has been employed in synthesizing conductive polymers that exhibit high charge-carrier mobility. These materials are being explored for use in flexible electronics, solar cells, and light-emitting diodes (LEDs). The unique electronic properties imparted by the trifluoromethyl group contribute to the performance characteristics of these materials.
The environmental impact of using P-Trifluoromethylaniline in industrial processes is another area of growing interest. While fluorinated compounds offer numerous benefits in terms of chemical stability and biological activity, their environmental persistence raises concerns about long-term ecological effects. Researchers are actively investigating sustainable synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Green chemistry principles are being applied to develop more eco-friendly alternatives without compromising efficiency or yield.
In conclusion, P-Trifluoromethylaniline (CAS No. 455-14-1) is a multifaceted compound with significant implications across pharmaceuticals and materials science. Its unique structural features enable diverse applications, from drug development to advanced material design. As research continues to uncover new possibilities for this intermediate, its importance is likely to grow further. The ongoing efforts to optimize synthetic methodologies while addressing environmental considerations will ensure that P-Trifluoromethylaniline remains a cornerstone of innovation in these fields.
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